4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
4-benzyl-1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2S/c1-15-13-20(16(2)12-19(15)21)25(23,24)22-10-8-18(9-11-22)14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQAQJVRGOWXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine typically involves multiple steps. One common method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-benzylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the dimethylphenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzyl and piperidine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Differences :
- Sulfonyl Group : Replaces the 4-chloro-2,5-dimethylbenzenesulfonyl group with a 3-iodobenzylsulfonyl moiety.
- Pharmacokinetics : Radiolabeled with iodine-125, enabling biodistribution studies. In rats, this compound demonstrated rapid clearance from blood (t₁/₂ = 2.3 hours) and preferential accumulation in the liver (15% ID/g at 24 hours) .
- Applications : Used in preclinical imaging and radiation dosimetry studies.
Key Contrast :
- The iodine substituent introduces steric bulk and radioactivity, limiting therapeutic use but enhancing utility in tracer studies.
4-Benzylpiperidine (Base Structure)
Structural Simplicity :
- Lacks the sulfonyl group entirely.
- Physicochemical Properties : Lower molecular weight (175.28 g/mol vs. ~378 g/mol for the target compound) and higher hydrophobicity (logP ≈ 2.1 vs. ~3.5 for the sulfonamide derivative) .
- Safety Profile: Classified as non-hazardous under standard laboratory conditions but requires basic precautions (e.g., eye protection, gloves) .
Functional Implications :
Other Benzenesulfonylpiperidine Derivatives
Example: 1-(4-Nitrobenzenesulfonyl)piperidine
- Substituent Effects : The nitro group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions.
Biological Activity
4-Benzyl-1-(4-chloro-2,5-dimethylbenzenesulfonyl)piperidine is a synthetic compound belonging to the sulfonamide class, which is known for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications in antiviral and anti-inflammatory therapies. The structural complexity of this compound, characterized by a piperidine core and a chloro-substituted aromatic sulfonyl group, contributes to its unique pharmacological profile.
- Molecular Formula : C20H24ClNO2S
- Molecular Weight : 377.9281 g/mol
- CAS Number : 724748-93-0
The biological activity of this compound primarily involves the inhibition of specific enzymes or pathways relevant to its therapeutic targets. Sulfonamides are recognized for their broad spectrum of biological activities, including:
- Antibacterial
- Antiviral
- Anti-inflammatory
The specific arrangement of functional groups in this compound enhances its pharmacological effects, making it a candidate for further research into its therapeutic applications.
Antiviral Activity
Research indicates that sulfonamide derivatives can exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses including:
- Herpes Simplex Virus (HSV)
- Coxsackievirus B
- Hepatitis A Virus
In vitro studies have demonstrated that certain sulfonamide compounds can reduce viral load significantly, with IC50 values indicating potent antiviral activity .
Anti-cancer Activity
The potential anti-cancer activity of piperidine derivatives has been explored in various studies. For example, derivatives synthesized from piperidine cores have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most potent derivatives were noted to induce cell cycle arrest and inhibit tubulin polymerization .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antiviral | HSV, Coxsackievirus B | Viral load reduction (70–90%) | |
| Anti-cancer | A549, HCT-116, MCF-7 | Selective cytotoxicity; G2/M arrest |
Case Studies
- Antiviral Efficacy : In a study examining the antiviral properties of sulfonamide derivatives, compounds were tested against multiple strains of viruses. The results indicated that certain derivatives exhibited IC50 values comparable to established antiviral drugs like acyclovir, showcasing their potential as therapeutic agents against viral infections .
- Cancer Cell Studies : A series of piperidine derivatives were synthesized and evaluated for their anti-cancer properties. The studies revealed that some compounds could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their selective action and potential for development into targeted therapies .
Q & A
Q. 1.1. What synthetic methodologies are recommended for preparing 4-benzylpiperidine derivatives with sulfonyl substituents?
Answer : The synthesis typically involves multi-step reactions:
- Sulfonylation : Reacting 4-benzylpiperidine with sulfonyl chlorides (e.g., 4-chloro-2,5-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF .
- Purification : Column chromatography using gradients of n-hexane/ethyl acetate (e.g., 5:5 ratio) or chloroform/methanol is effective for isolating intermediates and final products. Purity validation via HPLC (retention time ~13–15 minutes, 254 nm) is critical .
Q. 1.2. How should researchers characterize the structural integrity of sulfonylated piperidine derivatives?
Answer : Use a combination of:
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., benzylic protons at δ ~2.5–3.5 ppm, sulfonyl group resonance at δ ~7.5–8.5 ppm) .
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., discrepancies <0.4% indicate high purity) .
- HPLC : Monitor peak area (>95%) and retention time consistency to confirm batch-to-batch reproducibility .
Advanced Research Questions
Q. 2.1. How can conflicting elemental analysis data be resolved when synthesizing this compound?
Answer : Discrepancies in C/H/N values (e.g., calculated C: 62.1%, observed: 61.7%) may arise from:
- Incomplete drying : Ensure samples are lyophilized or vacuum-dried for >24 hours.
- Residual solvents : Use TGA (thermogravimetric analysis) to detect solvent traces (e.g., ethyl acetate or methanol) .
- Alternative validation : Cross-check with high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., molecular ion [M+H] within 0.001 Da tolerance) .
Q. 2.2. What strategies optimize the reaction yield of sulfonylation under varying steric conditions?
Answer : Steric hindrance from 2,5-dimethyl groups on the sulfonyl chloride can reduce yields. Mitigation approaches include:
- Temperature modulation : Prolong reaction time (24–48 hours) at 0–5°C to favor controlled sulfonylation .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
Q. 2.3. How do researchers address discrepancies in biological activity data across structurally similar derivatives?
Answer :
- Pharmacophore mapping : Compare the spatial arrangement of sulfonyl, benzyl, and chloro groups using molecular docking studies (e.g., AutoDock Vina).
- ADME profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 assays) to identify confounding factors .
- Negative controls : Include analogs lacking the 4-chloro substituent to isolate the role of halogen interactions in target binding .
Methodological Considerations
Q. 3.1. What analytical methods validate the absence of hazardous byproducts (e.g., sulfonic acids) in final compounds?
Answer :
- Ion chromatography (IC) : Detect sulfonate anions (retention time ~5–7 minutes) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) .
- Titrimetry : Use 0.1M NaOH to quantify acidic impurities (e.g., free sulfonic acids) via pH titration .
Q. 3.2. How should researchers design experiments to evaluate the hydrolytic stability of the sulfonyl-piperidine bond?
Answer :
- Forced degradation studies : Expose the compound to:
- Acidic conditions (0.1M HCl, 40°C, 24 hours).
- Basic conditions (0.1M NaOH, 40°C, 24 hours).
- Monitoring : Track degradation via LC-MS and compare with stability under neutral conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
